REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[CH3:1][C:2]1[C:7]2[N:8]3[CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=[C:9]3[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1
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Name
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Quantity
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8 g
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Type
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reactant
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Smiles
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CC1=CC=CC2=C1N=C(S2)N
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Name
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Quantity
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14 g
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Type
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reactant
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Smiles
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BrCC(C(=O)OCC)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared
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Name
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Type
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product
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Smiles
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CC1=CC=CC2=C1N1C(S2)=NC(=C1)C(=O)OCC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |